Lipophilicity Differentiation: LogP Comparison with 2-Formylphenyl acetate
The introduction of a para-chloro substituent substantially increases lipophilicity compared to the non-halogenated parent. 4-Chloro-2-formylphenyl acetate has a calculated LogP of 2.08 , whereas 2-formylphenyl acetate has a lower LogP of 1.42 . This difference of ΔLogP = +0.66 translates to approximately a 4.6-fold increase in octanol-water partition coefficient, which is consequential for membrane permeability in cell-based assays and for chromatographic retention in purification workflows .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | 2-Formylphenyl acetate: LogP = 1.42 |
| Quantified Difference | ΔLogP = +0.66 (approximately 4.6-fold higher partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc, Chem960) |
Why This Matters
Higher lipophilicity directly impacts compound handling, extraction efficiency, and biological membrane penetration, making 4-chloro-2-formylphenyl acetate preferable when greater hydrophobicity is required for synthesis or assay design.
